![molecular formula C19H22O4 B14290506 Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate CAS No. 118418-47-6](/img/structure/B14290506.png)
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is a complex organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters are crucial to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-4,4-dimethyl-2-phenylbicyclo[3.2.0]hept-2-ene
- 1,4-Dimethylbicyclo[3.2.0]hept-6-ene
- 2,3,3-Trimethyl-4-phenyltricyclo[3.2.0.0(2,4)]hept-6-ene
Uniqueness
Diethyl 4-phenylbicyclo[320]hept-4-ene-2,2-dicarboxylate is unique due to its specific bicyclic structure and the presence of ester functional groups
Propriétés
Numéro CAS |
118418-47-6 |
|---|---|
Formule moléculaire |
C19H22O4 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate |
InChI |
InChI=1S/C19H22O4/c1-3-22-17(20)19(18(21)23-4-2)12-15(14-10-11-16(14)19)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3 |
Clé InChI |
RBESOYRJZZQCKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CC(=C2C1CC2)C3=CC=CC=C3)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Aziridin-1-yl)methyl]-4-phenylquinolin-2-amine](/img/structure/B14290426.png)
![[(3-Chloro-1,1,1-trifluoropropan-2-yl)sulfanyl]acetyl chloride](/img/structure/B14290432.png)
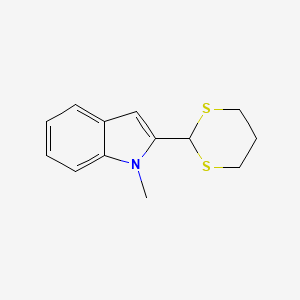
![3-Oxo-N-[(pyridin-2-yl)methyl]butanamide](/img/structure/B14290448.png)

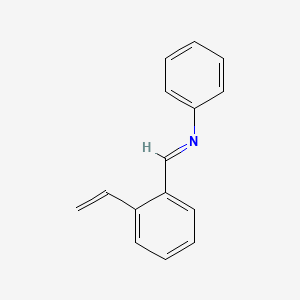
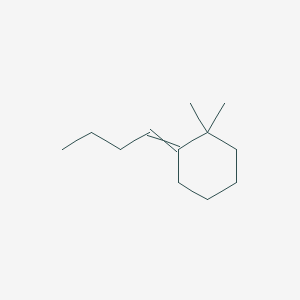
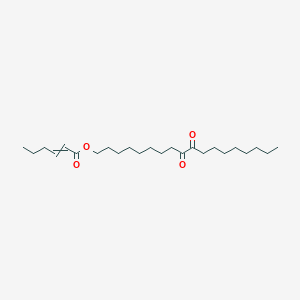
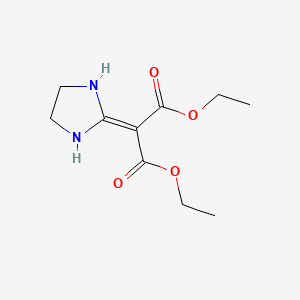



![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
